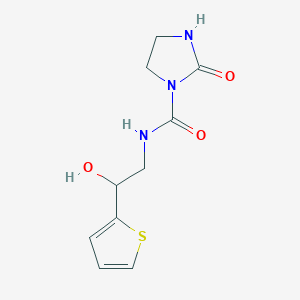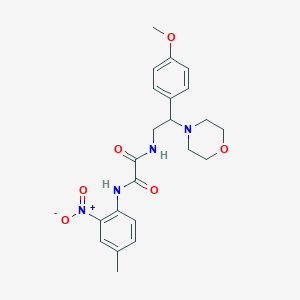
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as MNOP or MNOP-1, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxalamide compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis Methodology
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, demonstrating the versatility of oxalamides and their derivatives in chemical synthesis. This method, applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, offers an operationally simple and high-yielding route, providing new pathways for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Fluorescent Probing for Hypoxia
The development of a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) showcases the application of morpholino and methoxyphenyl groups in biomedical research. This probe, designed with a 4-nitroimidazole moiety as a hypoxic trigger, highlights the potential of such compounds in imaging the hypoxic status of tumor cells, offering new avenues for the study of disease-relevant hypoxia (Feng et al., 2016).
Anticancer Drug Synthesis
3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is a significant intermediate for the synthesis of many biologically active compounds, demonstrating the role of such morpholine derivatives in anticancer drug development. This synthesis route opens up possibilities for designing small molecule inhibitors for cancer treatment, highlighting the compound's importance in synthesizing biologically active derivatives (Wang et al., 2016).
Environmental Applications
The photoassisted Fenton reaction employing morpholine derivatives for the oxidation of pollutants like metolachlor and methyl parathion in water indicates the environmental applicability of these compounds. This process demonstrates the potential of morpholine derivatives in environmental remediation, particularly in the mild and effective treatment of dilute pesticide wastes (Pignatello & Sun, 1995).
Insecticidal Activities
The preparation of pyridine derivatives, including those with morpholino groups, for use as insecticides against aphids, showcases another dimension of the applications of such chemicals. The bioassay results indicating the insecticidal activity of these compounds underline the potential for developing new pesticides based on morpholine and methoxyphenyl derivatives (Bakhite et al., 2014).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-15-3-8-18(19(13-15)26(29)30)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-4-6-17(31-2)7-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIRVMSJQXPKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

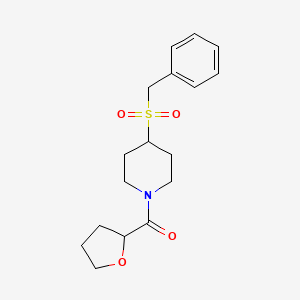
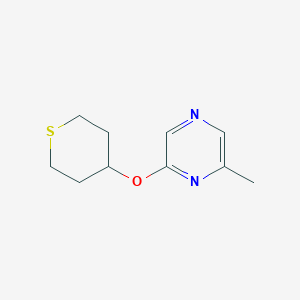
![2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2814896.png)
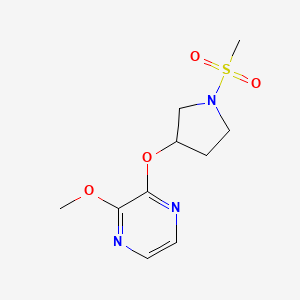
![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide](/img/structure/B2814901.png)
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814902.png)
![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2814905.png)
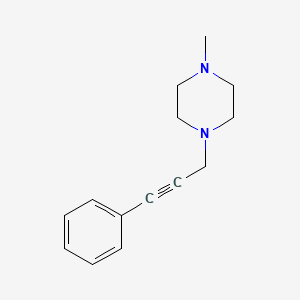
![5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2814907.png)
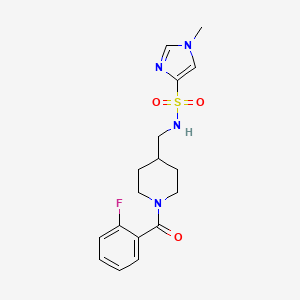
![[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol;hydrochloride](/img/structure/B2814909.png)
![3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2814910.png)
![6-(4-Chlorophenyl)-2-[1-(1-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2814911.png)
